Scaffold-Level Target Selectivity: Triazolo-Pyridazine 6-Amino vs. 6-Thioether LRRK2 Inhibitors
In the LRRK2 inhibitor series, a thiophene-substituted analog bearing a 6-thioether linkage exhibited biochemical IC50 values of 48 nM and 98 nM in two distinct LRRK2 assays, with a cellular IC50 of 3032 nM in HEK293 cells . The target compound replaces this 6-thioether with a 6-amino linkage, a modification known in the broader triazolo-pyridazine class to alter hinge-binding interactions, kinase selectivity, and metabolic stability . No direct head-to-head comparison between 6-amino and 6-thioether analogs sharing the same 3-isopropyl-thiophene substitution pattern has been published.
| Evidence Dimension | LRRK2 biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | No publicly available data for 3-(propan-2-yl)-N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine |
| Comparator Or Baseline | 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanamide: IC50 = 48 nM (Biochemical Assay 1), 98 nM (Biochemical Assay 2), Cellular IC50 = 3032 nM (HEK293) |
| Quantified Difference | Cannot be calculated; target compound lacks quantitative bioactivity data |
| Conditions | LRRK2 biochemical assays and HEK293 cell-based assay (molbic.idrblab.net record IT0302126) |
Why This Matters
The 6-amino linkage is synthetically distinct from the 6-thioether and may confer different kinase selectivity profiles, but absence of direct comparative data precludes quantitative differentiation for procurement decisions.
- [1] Bioactivity record for 2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]propanamide, LRRK2 IC50 data. molbic.idrblab.net, IT0302126. View Source
- [2] Galatsis, P. et al. (2014) Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a [1,2,4]triazolo[4,3-b]pyridazine scaffold. Related to patent US9187484B2. View Source
